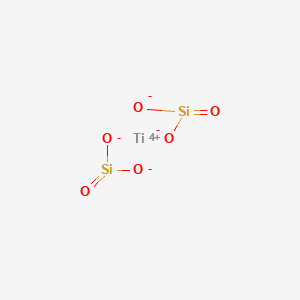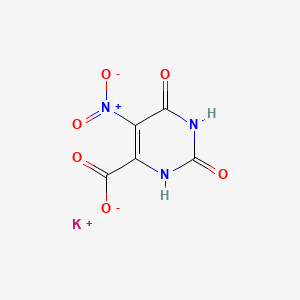
Nitroorotic acid, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitroorotic acid, potassium salt, also known as 5-nitroorotic acid potassium salt monohydrate, is a chemical compound with the molecular formula C5H2KN3O6·H2O and a molecular weight of 257.20 g/mol . It is a derivative of orotic acid, where a nitro group is introduced at the 5-position of the pyrimidine ring. This compound is typically found as a white to yellow powder and is used in various scientific research applications .
Métodos De Preparación
The preparation of nitroorotic acid, potassium salt involves the nitration of orotic acid. The process can be summarized as follows :
Nitration of Orotic Acid: Orotic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 5-position of the pyrimidine ring.
Formation of Potassium Salt: The resulting nitroorotic acid is then neutralized with potassium hydroxide to form the potassium salt.
The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration reaction and ensure the selective formation of the desired product .
Análisis De Reacciones Químicas
Nitroorotic acid, potassium salt undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the pyrimidine ring
Aplicaciones Científicas De Investigación
Nitroorotic acid, potassium salt has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry
Mecanismo De Acción
The mechanism of action of nitroorotic acid, potassium salt involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Nitroorotic acid, potassium salt can be compared with other similar compounds, such as:
Orotic Acid: The parent compound, which lacks the nitro group, is a key intermediate in the biosynthesis of pyrimidine nucleotides.
5-Nitrobarbituric Acid: Another nitro-substituted pyrimidine derivative, which has different chemical and biological properties.
5-Nitroisophthalic Acid: A nitro-substituted aromatic compound with distinct reactivity and applications
This compound is unique due to its specific substitution pattern and the presence of both carboxylic acid and nitro functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
65717-13-7 |
|---|---|
Fórmula molecular |
C5H2N3O6- |
Peso molecular |
200.09 g/mol |
Nombre IUPAC |
5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C5H3N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h(H,10,11)(H2,6,7,9,12)/p-1 |
Clave InChI |
OPGJGRWULGFTOS-UHFFFAOYSA-M |
SMILES |
C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].[K+] |
SMILES canónico |
C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
65717-13-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic Acid](/img/structure/B1624051.png)

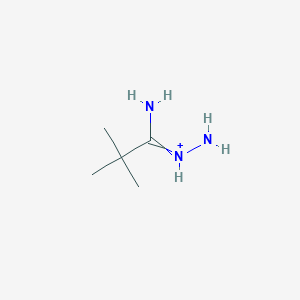


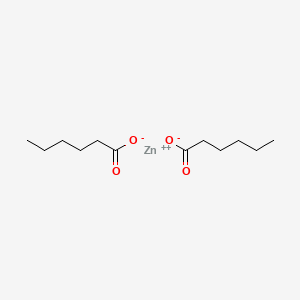


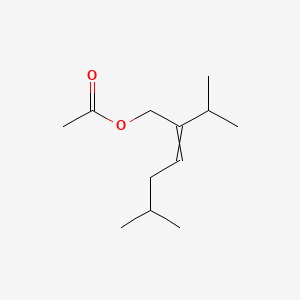

![(5S,7E,9E,11Z,14Z,17Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,17-pentaenoic acid](/img/structure/B1624066.png)

